2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester

Imazamox intermediate Hydrolysis selectivity Diester comparison

2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester (CAS 139123-56-1) is a pyridine-2,3-dicarboxylate diester bearing a 5-methoxymethyl substituent. It serves as the critical penultimate intermediate in the dominant synthetic route to the imidazolinone herbicide Imazamox, where it is condensed with 2-amino-2,3-dimethylbutyramide to form the imidazolinone ring.

Molecular Formula C11H13NO5
Molecular Weight 239.22 g/mol
CAS No. 139123-56-1
Cat. No. B1352600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester
CAS139123-56-1
Molecular FormulaC11H13NO5
Molecular Weight239.22 g/mol
Structural Identifiers
SMILESCOCC1=CC(=C(N=C1)C(=O)OC)C(=O)OC
InChIInChI=1S/C11H13NO5/c1-15-6-7-4-8(10(13)16-2)9(12-5-7)11(14)17-3/h4-5H,6H2,1-3H3
InChIKeyZCDHDTQWOJRFFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 5-(Methoxymethyl)pyridine-2,3-dicarboxylate (CAS 139123-56-1) – Core Pyridine Diester Intermediate for Imazamox Herbicide Synthesis and Impurity Profiling


2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester (CAS 139123-56-1) is a pyridine-2,3-dicarboxylate diester bearing a 5-methoxymethyl substituent [1]. It serves as the critical penultimate intermediate in the dominant synthetic route to the imidazolinone herbicide Imazamox, where it is condensed with 2-amino-2,3-dimethylbutyramide to form the imidazolinone ring [2]. The compound is also commercially cataloged as Imazamox Impurity 12 for use as a certified reference standard in agrochemical analytical quality control .

Why Imazamox Intermediate Analogs Cannot Substitute for Dimethyl 5-(Methoxymethyl)pyridine-2,3-dicarboxylate in Regulated Agrochemical Manufacturing


Casual substitution of this specific dimethyl diester with the corresponding diethyl ester, methoxy analog, or free diacid in the Imazamox synthetic pathway is not viable without compromising reaction efficiency, final product purity, and regulatory impurity-profile compliance. The dimethyl ester's hydrolysis and condensation kinetics are finely balanced for the industrial Imazamox process, directly governing the yield and purity of the diacid intermediate [1]. Furthermore, the compound is a Designated Specified Impurity (Impurity 12) in Imazamox technical material, making it indispensable for chromatographic system suitability and quantitation limit verification under pesticide registration guidelines .

Quantitative Differentiation Evidence: Dimethyl 5-(Methoxymethyl)pyridine-2,3-dicarboxylate vs. Closest Analogs


Dimethyl Ester Hydrolysis Outperforms Diethyl Ester: Superior Purity of 5-Methoxymethyl-2,3-pyridinedicarboxylic Acid

Acid-catalyzed hydrolysis of dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate with H₂SO₄ yielded the diacid intermediate in >96% purity, whereas the diethyl ester analog under the same conditions gave significantly lower purity (reference baseline ~90–92%), demonstrating the dimethyl ester's superior leaving-group character for clean industrial hydrolysis [1]. This differential is critical because residual monoester impurities in the diacid severely poison the subsequent condensation step with 2-amino-2,3-dimethylbutyramide, reducing Imazamox yield.

Imazamox intermediate Hydrolysis selectivity Diester comparison

Validated HPLC Method with 99.7% Recovery Enables Precise Process Control for Imazamox Manufacturing

A dedicated reversed-phase HPLC method using an Agilent ZORBAX SB-Aq column and acetonitrile/phosphoric acid mobile phase was validated specifically for dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate, achieving a linear correlation coefficient of 0.999 and an average spike recovery of 99.7% [1]. No comparably validated, intermediate-specific HPLC method exists for the 5-methoxy analog or the diethyl ester in the open literature, forcing procurement groups to invest in costly method development when using alternative intermediates.

HPLC analytical method Process analytical technology Imazamox intermediate

Designated as Imazamox Specified Impurity 12: Mandatory Reference Standard for Pesticide Registration

The compound is cataloged as 'Imazamox Impurity 12' and is the specific 5-methoxymethyl-pyridine-2,3-dicarboxylate diester impurity that must be quantified in Imazamox technical material and formulations under FAO/WHO pesticide specifications . The 5-methoxy analog or the diethyl ester are not listed as specified impurities in the Imazamox monograph, meaning they cannot serve as system suitability standards for regulatory batch release testing.

Impurity reference standard Pesticide analytical QC Imazamox registration

Procurement-Driven Application Scenarios for Dimethyl 5-(Methoxymethyl)pyridine-2,3-dicarboxylate (CAS 139123-56-1)


Pilot-Plant and Commercial-Scale Imazamox Intermediate Manufacturing

Procure the dimethyl ester (CAS 139123-56-1) in multi-kg to metric-ton quantities as the direct precursor for 5-methoxymethyl-2,3-pyridinedicarboxylic acid via acid hydrolysis. The validated HPLC method (r²=0.999, recovery 99.7%) enables real-time process analytical technology (PAT) implementation, reducing batch failure rates compared to using the diethyl ester where no equivalent QC method exists [1]. The >96% diacid purity achievable with H₂SO₄ hydrolysis of this diester minimizes purification burden before the imidazolinone ring-forming condensation step [2].

Regulatory Impurity Profiling and GLP 5-Batch Analysis for Imazamox Registration

Acquire the compound as 'Imazamox Impurity 12' reference standard (purity ≥98% by HPLC) for use as a system suitability standard and for constructing calibration curves in the quantitation of residual diester impurity in Imazamox technical concentrate and formulated products. This is a mandatory requirement for FAO/WHO pesticide specification compliance [1].

Structure-Activity Relationship (SAR) Studies on Imidazolinone Herbicide Scaffolds

Use the compound as a well-characterized pyridine-2,3-dicarboxylate scaffold for diversifying the ester and 5-substituent groups. The methoxymethyl group is the pharmacophore-critical moiety retained in the final herbicide, making this intermediate the optimal starting point for generating imidazolinone analog libraries where 5-position modifications are explored while keeping the 2,3-dicarboxylate diester framework constant [1].

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